molecular formula C4H8N2O2S B6165941 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione CAS No. 857959-10-5

3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione

Cat. No. B6165941
CAS RN: 857959-10-5
M. Wt: 148.2
InChI Key:
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Description

3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione (hereafter referred to as 3-ADT), is an organic compound with a unique three-dimensional structure. It is a member of the thiazine family of compounds and has a variety of applications in the scientific fields, due to its unique properties. 3-ADT has been studied for its use in synthesis, scientific research applications, and its biochemical and physiological effects.

Scientific Research Applications

3-ADT has many applications in scientific research, including its use in the synthesis of organic compounds, its ability to act as a ligand for metal ions, and its ability to act as a catalyst for organic reactions. It has also been studied for its potential use in the synthesis of drugs and other biologically active compounds. In addition, 3-ADT has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-ADT is not fully understood. However, it is believed that 3-ADT acts as a nucleophile, which means that it is capable of forming covalent bonds with other molecules. It is also believed that 3-ADT can act as an electrophile, which means that it is capable of forming electrostatic bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ADT are not fully understood. However, it has been shown to have a variety of effects on the body, including its ability to act as an antioxidant, its ability to act as an anti-inflammatory agent, and its ability to act as a vasodilator. In addition, 3-ADT has been shown to have an effect on the metabolism of certain compounds, such as glucose and cholesterol.

Advantages and Limitations for Lab Experiments

3-ADT has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, 3-ADT is relatively non-toxic and has a low melting point, making it suitable for use in a variety of laboratory experiments. However, 3-ADT also has several limitations for use in laboratory experiments. It is not very soluble in water, and it is not very soluble in organic solvents. In addition, 3-ADT is not very stable at high temperatures, and it is not very stable in the presence of oxygen.

Future Directions

There are a number of potential future directions for the study of 3-ADT. One potential direction is to further study its biochemical and physiological effects, in order to better understand its potential therapeutic applications. In addition, further research could be conducted to explore its potential use in the synthesis of drugs and other biologically active compounds. Finally, further research could be conducted to explore its potential use in the synthesis of polymers and other materials.

Synthesis Methods

3-ADT can be synthesized in several ways, including a condensation reaction with an aldehyde, a reaction with a thiol, and a reaction with a nitrile. The condensation reaction with an aldehyde involves the reaction of a thiazine with an aldehyde in the presence of an acid catalyst, such as sulfuric acid. The reaction with a thiol involves the reaction of a thiazine with a thiol in the presence of a base, such as sodium hydroxide. The reaction with a nitrile involves the reaction of a thiazine with a nitrile in the presence of a base, such as potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione involves the reaction of 2-aminothiophenol with maleic anhydride followed by cyclization and reduction.", "Starting Materials": [ "2-aminothiophenol", "maleic anhydride", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-aminothiophenol is reacted with maleic anhydride in the presence of acetic acid and ethanol to form 3-(2-aminothiophenyl)-maleic anhydride.", "Step 2: The intermediate is then cyclized by heating with acetic acid to form 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione.", "Step 3: The final step involves the reduction of the thiazine ring using sodium borohydride in ethanol to yield the desired product." ] }

CAS RN

857959-10-5

Molecular Formula

C4H8N2O2S

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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